Analytical Identification Benchmark: Definitive Retention Time and Exact Mass for LC-HRMS Confirmation
Tofacitinib metabolite-1 was unequivocally identified in human, rat, mouse, and monkey liver microsomal incubations using UHPLC-HRMS, with its structure confirmed by exact mass (m/z 329.1721 [M+H]+) and diagnostic MS/MS fragmentation [1]. In contrast, the parent drug tofacitinib (m/z 313.1774 [M+H]+) and other metabolites such as M2 (m/z 315.1928) and M4 (m/z 343.1512) exhibit distinct mass-to-charge ratios and retention times, enabling unambiguous chromatographic separation [1].
| Evidence Dimension | Mass-to-charge ratio [M+H]+ (LC-HRMS) |
|---|---|
| Target Compound Data | m/z 329.1721 |
| Comparator Or Baseline | Tofacitinib parent: m/z 313.1774; M2: m/z 315.1928; M4: m/z 343.1512 |
| Quantified Difference | Δ +16 Da vs parent (oxidation); Δ +14 Da vs M2; Δ -14 Da vs M4 |
| Conditions | UHPLC-HRMS, positive electrospray ionization mode, liver microsomal incubation (37°C, 60 min) |
Why This Matters
Procurement of Tofacitinib metabolite-1 as a certified reference standard ensures accurate peak assignment and prevents false-positive quantification in pharmacokinetic assays, a requirement that cannot be met using parent drug or structurally dissimilar metabolites.
- [1] Liu P, et al. Identification of the metabolites of tofacitinib in liver microsomes by liquid chromatography combined with high resolution mass spectrometry. Biomed Chromatogr. 2021;35(6):e5081. View Source
